Mps1-IN-7

Description

Properties

IUPAC Name |

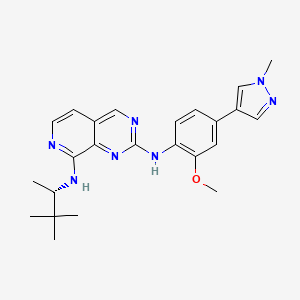

8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJZKALDRPVFSN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mps1-IN-7: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Mps1-IN-7 and other closely related Mps1 kinase inhibitors in cancer cells. Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is a common feature in a variety of human cancers, making it a promising therapeutic target. This guide details the molecular pathways affected by Mps1 inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Core Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

The primary mechanism of action of Mps1 inhibitors is the abrogation of the spindle assembly checkpoint (SAC). Mps1 is a dual-specificity kinase that plays a central role in the SAC by phosphorylating multiple substrates to ensure that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase.

Inhibition of Mps1 kinase activity leads to a cascade of events that ultimately results in cancer cell death:

-

Premature Anaphase Entry: By inhibiting Mps1, compounds like this compound prevent the recruitment of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This leads to a failure to halt the cell cycle in metaphase, resulting in a premature entry into anaphase, even in the presence of misaligned chromosomes.

-

Chromosome Missegregation and Aneuploidy: The premature and uncontrolled segregation of chromosomes leads to gross aneuploidy, a state of abnormal chromosome numbers.

-

Mitotic Catastrophe and Cell Death: The severe chromosomal abnormalities trigger a form of mitotic catastrophe, an oncosuppressive mechanism that eliminates cells with mitotic defects. This ultimately leads to cell death through apoptosis, often involving the intrinsic mitochondrial pathway. In some contexts, Mps1 inhibition can also induce polyploidy due to failures in cytokinesis.

Signaling Pathways and Cellular Processes Affected

Mps1 inhibition impacts several critical cellular signaling pathways and processes:

-

Spindle Assembly Checkpoint (SAC) Pathway: This is the primary target. This compound and similar inhibitors act as ATP-competitive inhibitors of Mps1 kinase activity.

-

Aurora B Kinase Activity: There is evidence suggesting a link between Mps1 and Aurora B kinase, another key mitotic regulator. Some studies have shown that Mps1 inhibition can lead to decreased Aurora B activity, further contributing to defects in chromosome biorientation.

-

p53-Dependent Post-Mitotic Checkpoint: In cancer cells with wild-type p53, the aneuploidy induced by Mps1 inhibition can activate a post-mitotic checkpoint. This checkpoint, often dependent on the ATM and RAD3-related (ATR) pathway, leads to the activation of the p53-p21 pathway, resulting in a G1 arrest. However, Mps1 inhibitor-induced cell death can occur in both p53 wild-type and p53-deficient cells.

-

PI3K/Akt/mTOR Pathway: Some studies have indicated that Mps1 inhibitors, in combination with other agents, can lead to the dual inhibition of the PI3K/Akt/mTOR and MAPK pathways, suggesting potential synergistic therapeutic strategies.

Visualizing the Mechanism and Experimental Workflow

To illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Quantitative Data on Mps1 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various Mps1 inhibitors in different cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (nM) | Reference |

| MPI-0479605 | Mps1 (in vitro) | - | - | 1.8 | |

| Mps-BAY2a | HCT116 | Colon Carcinoma | - | 160 | |

| Mps-BAY2a | SW480 | Colon Carcinoma | - | >10,000 | |

| Mps-BAY2a | HT29 | Colon Carcinoma | - | 350 | |

| Mps-BAY2a | LoVo | Colon Carcinoma | - | 250 | |

| Mps1-IN-1 | HCT116 | Colorectal | 96 hours | ~5,000-10,000 | |

| Compound-9 | 61 Gastric Cancer Cell Lines | Gastric Cancer | - | Sensitive: <100, Moderate: 100-10,000, Resistant: >10,000 | |

| BAY 1161909 | (in vitro) | - | - | Low nM | |

| BAY 1217389 | (in vitro) | - | - | Low nM |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Mps1 inhibitors.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Mps1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation status following Mps1 inhibitor treatment.

-

Cell Lysis: Plate and treat cells with the Mps1 inhibitor as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Total Mps1/TTK

-

Phospho-Mps1/TTK

-

Mad2

-

BubR1

-

Cyclin B1

-

Phospho-Histone H3 (a mitotic marker)

-

Cleaved PARP (an apoptosis marker)

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effects of Mps1 inhibitors on cell cycle progression.

-

Cell Preparation: Culture and treat cells with the Mps1 inhibitor for the desired duration.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis) and polyploid populations.

Conclusion

This compound and other Mps1 inhibitors represent a promising class of anti-cancer agents that exploit the reliance of cancer cells on a functional spindle assembly checkpoint. By inducing mitotic catastrophe through the disruption of this critical cell cycle control mechanism, these inhibitors lead to selective cancer cell death. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Mps1 inhibition in oncology. The synergistic effects observed with other anti-cancer drugs, such as taxanes, further highlight the potential for combination therapies to overcome drug resistance and improve patient outcomes.

A Technical Guide to the Biological Function of Mps1 Kinase and its Inhibition

Disclaimer: Information regarding a specific inhibitor designated "Mps1-IN-7" was not found in the available literature. This guide provides a comprehensive overview of the biological function of the Monopolar spindle 1 (Mps1) kinase and the effects of its inhibition, drawing upon data from well-characterized Mps1 inhibitors.

Core Biological Functions of Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial dual-specificity protein kinase that plays a central role in cell division.[1][2] Its functions are multifaceted and essential for maintaining genomic integrity.

1.1. Spindle Assembly Checkpoint (SAC) Activation and Regulation: Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.[4] Mps1's role in the SAC involves:

-

Kinetochore Recruitment of SAC Proteins: Mps1 facilitates the recruitment of essential SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[3][5]

-

Phosphorylation of Key Substrates: Mps1 phosphorylates several key proteins to initiate and maintain the checkpoint signal. A primary target is the kinetochore scaffold protein Knl1 (also known as Spc105), which, upon phosphorylation, recruits other SAC components like Bub1 and Bub3.[6]

-

Catalysis of Mad2 Conformation Change: Mps1 activity is required for the conversion of the "open" conformation of Mad2 (O-Mad2) to its "closed" conformation (C-Mad2), a critical step in the assembly of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[7]

1.2. Chromosome Biorientation and Error Correction: Mps1 is integral to the "error correction mechanism," which resolves improper attachments between kinetochores and microtubules.[2][6] This process ensures that sister chromatids are attached to microtubules from opposite spindle poles (biorientation). Mps1 acts in concert with other kinases, such as Aurora B, to destabilize incorrect attachments, allowing for another opportunity to form correct connections.[6][8]

1.3. Centrosome Duplication: The role of Mps1 in centrosome duplication is a subject of some debate in mammalian cells.[3] While initial studies in yeast identified Mps1 as essential for spindle pole body (the yeast equivalent of a centrosome) duplication, some studies with Mps1 inhibitors in human cells have not observed significant defects in centrosome duplication.[3][4]

Quantitative Data on Mps1 Inhibitors

Several small molecule inhibitors have been developed to probe the function of Mps1 and as potential anticancer agents. The following table summarizes key quantitative data for some of these inhibitors.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell-based Potency | Reference |

| PF-7006 | Mps1 | Kinase Assay | 0.27 ± 0.06 | - | - | [9] |

| PF-3837 | Mps1 | Kinase Assay | 0.33 ± 0.04 | - | - | [9] |

| RMS-07 | Mps1 | Biochemical Assay | - | Potent | Potent cellular target engagement | [10] |

Signaling Pathways and Experimental Workflows

3.1. Mps1 Signaling in the Spindle Assembly Checkpoint

Caption: Mps1 signaling cascade at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

3.2. Experimental Workflow for Assessing Mps1 Inhibition

Caption: A typical experimental workflow to evaluate the cellular effects of an Mps1 inhibitor.

Detailed Experimental Protocols

4.1. Immunofluorescence for Kinetochore Protein Localization

This protocol is adapted from studies investigating the effects of Mps1 inhibition on the recruitment of checkpoint proteins.[3]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) on coverslips. Synchronize cells in mitosis using a thymidine block followed by release. Treat with the Mps1 inhibitor at the desired concentration for a specified time before fixation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block non-specific antibody binding with 3% BSA in PBS for 1 hour. Incubate with primary antibodies against kinetochore markers (e.g., CREST) and the protein of interest (e.g., Mad2) overnight at 4°C.

-

Secondary Antibody Incubation and Mounting: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain DNA with DAPI. Mount the coverslips on slides with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a confocal or wide-field fluorescence microscope. Quantify the fluorescence intensity of the protein of interest at the kinetochores.

4.2. Western Blotting for Phosphorylation Status

This protocol is used to assess the impact of Mps1 inhibition on the phosphorylation of its substrates or downstream effectors.[3]

-

Cell Lysis: Treat mitotic cells with the Mps1 inhibitor. Collect the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Histone H3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

4.3. Live-Cell Imaging for Mitotic Progression

This technique allows for the direct observation of the effects of Mps1 inhibition on the timing of mitosis and chromosome segregation.[3]

-

Cell Line and Culture: Use a cell line stably expressing a fluorescently tagged protein that marks a cellular structure of interest (e.g., H2B-GFP to visualize chromosomes).

-

Imaging Setup: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO2 using a stage-top incubator on the microscope.

-

Treatment and Imaging: Add the Mps1 inhibitor to the culture medium just before starting the time-lapse acquisition. Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours.

-

Data Analysis: Analyze the resulting image series to determine the duration of different mitotic phases (e.g., from nuclear envelope breakdown to anaphase onset) and to score for any abnormalities in chromosome alignment and segregation.

Conclusion

Mps1 kinase is a master regulator of mitotic fidelity, with indispensable roles in the spindle assembly checkpoint and chromosome biorientation. Its inhibition leads to a cascade of cellular defects, including SAC override, premature anaphase entry, chromosome missegregation, and ultimately, cell death. These characteristics have positioned Mps1 as a promising target for cancer therapy, and the ongoing development and characterization of specific Mps1 inhibitors are crucial for advancing our understanding of its complex biological functions and for the development of novel therapeutic strategies.

References

- 1. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mps1: A new referee in a game of cellular tug-of-war | Fred Hutchinson Cancer Center [fredhutch.org]

- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Mps1-IN-7: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-7 is a potent inhibitor of Mps1 kinase activity. This technical guide provides an in-depth overview of the cellular targets and signaling pathways of this compound, supported by quantitative data and detailed experimental protocols.

This compound: Potency and Cellular Effects

This compound demonstrates significant potency in inhibiting Mps1 kinase and the growth of various cancer cell lines. The available quantitative data for this compound is summarized in the tables below.

| Parameter | Value (µM) | Target/Cell Line |

| IC50 | 0.020 | Mps1 Kinase |

| GI50 | 0.065 | SW620 (Colon Cancer) |

| 0.068 | CAL51 (Breast Cancer) | |

| 0.25 | Miapaca-2 (Pancreatic Cancer) | |

| 0.110 | RMG1 (Ovarian Cancer) |

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) against Mps1 kinase and the growth inhibition (GI50) in various cancer cell lines highlight the potency of this compound.

Core Signaling Pathway of Mps1

Figure 1: Mps1 Signaling Pathway. This diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the inhibitory action of this compound.

Key Cellular Targets of Mps1:

-

Knl1 (Spc105/Spc7): Mps1 phosphorylates the MELT (Met-Glu-Leu-Thr) repeats on the kinetochore scaffold protein Knl1.[2] This phosphorylation event serves as a docking site for the Bub1/Bub3 complex, a critical step in SAC activation.[2]

-

Bub1: After its recruitment to Knl1, Bub1 is further phosphorylated by Mps1. This phosphorylation is crucial for the subsequent recruitment of Mad1.[3]

-

Mad1: Mps1-mediated phosphorylation of Mad1 is a key step in the catalytic amplification of the "wait anaphase" signal, leading to the formation of the Mitotic Checkpoint Complex (MCC).[3]

-

Aurora B: Mps1 is involved in the activation of Aurora B kinase, another key mitotic regulator responsible for correcting improper kinetochore-microtubule attachments.[4] There is a feedback loop where Aurora B also promotes the localization of Mps1 to the kinetochore.[4]

Inhibition of Mps1 by this compound is expected to disrupt this entire signaling cascade, leading to a failure to recruit SAC components to unattached kinetochores, premature sister chromatid separation, and ultimately, aneuploidy and cell death in cancer cells.

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize Mps1 inhibitors like this compound.

In Vitro Mps1 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on Mps1 kinase activity.

Figure 2: In Vitro Kinase Assay Workflow. A generalized workflow for determining the IC50 of an inhibitor against Mps1 kinase.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein - MBP), and kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation: Start the kinase reaction by adding ATP, often radiolabeled with γ-³²P.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Immunofluorescence Microscopy of Kinetochore Proteins

This technique allows for the visualization and quantification of the localization of Mps1 and its downstream targets at kinetochores in response to inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for the desired time. A microtubule-depolymerizing agent (e.g., nocodazole) can be used to enrich for cells with unattached kinetochores.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against the protein of interest (e.g., anti-Mps1, anti-phospho-Knl1, anti-Bub1) and a kinetochore marker (e.g., anti-centromere antibody - ACA/CREST).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium and acquire images using a high-resolution fluorescence microscope.

-

Image Analysis:

-

Identify kinetochores based on the ACA/CREST signal.

-

Measure the fluorescence intensity of the protein of interest at each kinetochore.

-

Normalize the intensity of the protein of interest to the intensity of the kinetochore marker.

-

Compare the normalized intensities between control and this compound treated cells.

-

Immunoprecipitation and Western Blotting

This method is used to assess the phosphorylation status of Mps1 targets and protein-protein interactions within the SAC pathway.

Figure 3: Immunoprecipitation and Western Blotting Workflow. This diagram outlines the key steps to analyze the effect of this compound on target protein phosphorylation.

Protocol:

-

Cell Lysis: Treat cells with this compound and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-Bub1).

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with a primary antibody against a phosphorylated form of the target protein (e.g., anti-phospho-Bub1) or an interacting partner.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to assess changes in phosphorylation or protein-protein interactions.

-

Conclusion

This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action is centered on the disruption of the spindle assembly checkpoint, a critical pathway for maintaining genomic integrity. While direct quantitative data on the modulation of Mps1's downstream targets by this compound is currently limited in publicly available literature, the established signaling cascade provides a strong foundation for understanding its cellular effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific molecular consequences of Mps1 inhibition by this compound and to explore its therapeutic potential. Further studies are warranted to quantitatively assess the impact of this compound on the phosphorylation of Knl1, Bub1, and Mad1, which will provide a more complete picture of its mechanism of action and aid in the development of this and other Mps1 inhibitors as cancer therapeutics.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mad1 kinetochore recruitment by Mps1-mediated phosphorylation of Bub1 signals the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-7: A Technical Guide to a Potent Mps1 Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[2][3] Mps1-IN-7, also known as CCT271850, is a potent and selective inhibitor of Mps1 kinase.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its discovery was the result of a medicinal chemistry program aimed at developing potent and selective Mps1 inhibitors.[5] The chemical name for this compound is 3-((6,7-dihydro-5H-benzo[6][7]cyclohepta[1,2-c]pyridazin-3-yl)amino)-N,N-dimethylbenzamide. The synthesis of related pyridazine derivatives often involves the condensation of a hydrazine with a dicarbonyl compound to form the pyridazine ring, followed by functional group interconversions to introduce the desired substituents.

Mps1 Signaling Pathway

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.[8][9] When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby halting the cell cycle in metaphase.[10][11]

Caption: Mps1 signaling at unattached kinetochores leads to the inhibition of anaphase.

Quantitative Data

This compound demonstrates potent inhibition of Mps1 kinase activity and cellular proliferation. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (µM) | Reference |

| Mps1 | 0.020 | MedChemExpress |

| Mps1 (biochemical) | 0.004 | [5] |

| Mps1 (autophosphorylation in cells) | 0.07 | [5] |

| JNK1 | 0.11 | MedChemExpress |

| JNK2 | 0.22 | MedChemExpress |

Table 2: Cellular Growth Inhibition (GI50)

| Cell Line | GI50 (µM) | Reference |

| SW620 (colon carcinoma) | 0.065 | MedChemExpress |

| CAL51 (breast cancer) | 0.068 | MedChemExpress |

| Miapaca-2 (pancreatic cancer) | 0.25 | MedChemExpress |

| RMG1 (ovarian cancer) | 0.110 | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound have not been published. However, the following are representative protocols for key assays used to evaluate Mps1 inhibitors.

In Vitro Mps1 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Mps1 kinase.

Materials:

-

Recombinant human Mps1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

ATP

-

Mps1 substrate (e.g., a synthetic peptide)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the Mps1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[3]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the Mps1 kinase activity.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell Viability (MTT) Assay (Representative Protocol)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6][13][14]

Materials:

-

Cancer cell lines (e.g., SW620, CAL51)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

-

96-well plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the log of the compound concentration.

Experimental Workflow

The general workflow for the discovery and characterization of a kinase inhibitor like this compound involves several stages, from initial screening to in vivo efficacy studies.

Caption: A simplified workflow for the development of a targeted kinase inhibitor.

Conclusion

This compound (CCT271850) is a potent and selective inhibitor of Mps1 kinase with demonstrated activity in both biochemical and cellular assays.[4][5] Its ability to disrupt the spindle assembly checkpoint and inhibit the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While detailed information on its synthesis and discovery is limited in the public domain, the available data and the general understanding of Mps1's role in cancer provide a strong rationale for further investigation of this and other Mps1 inhibitors in oncology drug development.

References

- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 3. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. broadpharm.com [broadpharm.com]

- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 細胞計數與健康分析 [sigmaaldrich.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Mps1-IN-7 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to offer a thorough resource for researchers in oncology and drug discovery.

Introduction

Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has emerged as a potent inhibitor of Mps1, demonstrating significant potential for further investigation. Understanding its selectivity profile is paramount for predicting its therapeutic window and potential off-target effects.

Quantitative Kinase Selectivity Profile

This compound is a potent inhibitor of Mps1 kinase with a reported half-maximal inhibitory concentration (IC50) of 0.020 µM. While a comprehensive screen of this compound against a broad panel of kinases is not publicly available, existing data indicates a degree of selectivity. The inhibitor shows activity against Jun N-terminal kinases JNK1 and JNK2, with IC50 values of 0.11 µM and 0.22 µM, respectively. This suggests a 5.5-fold and 11-fold selectivity for Mps1 over JNK1 and JNK2, respectively.

For a representative understanding of the selectivity of this class of inhibitors, the profiles of the structurally related compounds, Mps1-IN-1 and Mps1-IN-2, are presented below. These compounds were evaluated against a panel of 352 kinases.

Table 1: Kinase Selectivity of Mps1-IN-1 and Mps1-IN-2 [4]

| Kinase | Mps1-IN-1 (IC50, nM) | Mps1-IN-2 (IC50, nM) |

| Mps1 | 367 | 145 |

| Alk | >1000 | >1000 |

| Ltk | >1000 | >1000 |

| Gak | >1000 | Significant Activity |

| Plk1 | >1000 | Significant Activity |

| Selectivity demonstrated as >1000-fold for most of the 352 kinases tested. |

Note: "Significant Activity" for Mps1-IN-2 against Gak and Plk1 indicates these as notable off-targets for this specific compound.[4]

Experimental Protocols

The following section details a representative experimental protocol for determining the kinase inhibitory activity of compounds like this compound. The LanthaScreen™ Kinase Binding Assay is a common method for such evaluations and was utilized for the characterization of the related inhibitors Mps1-IN-1 and Mps1-IN-2.[4]

LanthaScreen™ Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[5][6]

Materials:

-

Mps1 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test Inhibitor (e.g., this compound)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then diluted in Kinase Buffer A to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: The Mps1 kinase and the Eu-anti-Tag antibody are diluted in Kinase Buffer A to a 2X final concentration.

-

Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in Kinase Buffer A to a 4X final concentration.

-

Assay Assembly:

-

4 µL of the diluted test compound is added to the wells of a 384-well plate.

-

8 µL of the 2X kinase/antibody mixture is then added to each well.

-

Finally, 4 µL of the 4X tracer solution is added to initiate the binding reaction.

-

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Mps1 Signaling in the Spindle Assembly Checkpoint

Mps1 is a key upstream kinase in the Spindle Assembly Checkpoint (SAC) pathway.[7][8] It localizes to unattached kinetochores during mitosis and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[9][10][11]

Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.

Experimental Workflow for Kinase Inhibition Assay

The determination of a kinase inhibitor's potency, typically expressed as an IC50 value, follows a structured experimental workflow. This involves preparing the necessary reagents, performing the kinase reaction in the presence of varying inhibitor concentrations, and subsequently detecting the reaction outcome to quantify inhibition.

Caption: Workflow for determining kinase inhibitor IC50.

References

- 1. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. embopress.org [embopress.org]

- 8. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Mps1-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preclinical data on Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1, also known as Threonine Tyrosine Kinase (TTK), is a critical component of the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring proper chromosome segregation during mitosis.[1] Due to its overexpression in various cancers and its essential role in maintaining genomic integrity in aneuploid cancer cells, Mps1 has emerged as a promising target for cancer therapy.[1] This document collates the existing in vitro data on this compound and provides a logical framework for its preclinical evaluation, including a proposed signaling pathway and experimental workflow.

Core Data Summary

The currently available data for this compound is primarily from in vitro studies and is summarized in the tables below.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of Mps1 kinase. Limited data is available on its selectivity against other kinases, with reported activity against JNK1 and JNK2.

| Target | IC50 (µM) | Source |

| Mps1 | 0.020 | MedChemExpress[2] |

| JNK1 | 0.11 | MedChemExpress[2] |

| JNK2 | 0.22 | MedChemExpress[2] |

Table 1: In vitro inhibitory activity of this compound against Mps1 and other kinases.

Cell Growth Inhibition

This compound has been shown to inhibit the growth of several human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) | Source |

| SW620 | Colon Carcinoma | 0.065 | MedChemExpress[2] |

| CAL51 | Breast Carcinoma | 0.068 | MedChemExpress[2] |

| Miapaca-2 | Pancreatic Carcinoma | 0.25 | MedChemExpress[2] |

| RMG1 | Ovarian Carcinoma | 0.110 | MedChemExpress[2] |

Table 2: Growth inhibitory activity of this compound in various cancer cell lines.

Colony Formation Inhibition

Further studies by other suppliers on a compound with the same CAS number (1202055-39-7), referred to as Mps1/TTK Inhibitor, show inhibition of colony formation in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Source |

| DLD1 | Colorectal Carcinoma | 24.6 | Cayman Chemical[3] |

| HCT116 | Colorectal Carcinoma | 20.1 | Cayman Chemical[3] |

| U2OS | Osteosarcoma | 20.6 | Cayman Chemical[3] |

Table 3: Inhibitory activity of an Mps1 inhibitor with the same CAS number as this compound on colony formation.

Signaling Pathway and Mechanism of Action

Mps1 kinase plays a central role in the spindle assembly checkpoint. Its inhibition is expected to disrupt this checkpoint, leading to mitotic errors and ultimately cell death in cancer cells.

Caption: Mps1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, a standard workflow for assessing a novel kinase inhibitor would include the following methodologies.

Caption: A standard workflow for the preclinical evaluation of a kinase inhibitor.

Biochemical Kinase Assays

Objective: To determine the in vitro potency of this compound against purified Mps1 kinase.

General Protocol:

-

Recombinant human Mps1 kinase is incubated with a specific substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1) and ATP in a suitable buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Objective: To assess the effect of this compound on the proliferation of cancer cells.

General Protocol (Cell Viability - GI50):

-

Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin.

-

The absorbance or fluorescence is measured, and the GI50 (the concentration that causes 50% inhibition of cell growth) is calculated.

General Protocol (Colony Formation Assay):

-

A low density of cancer cells is seeded in 6-well plates.

-

Cells are treated with this compound at various concentrations.

-

The cells are allowed to grow for 1-2 weeks until visible colonies are formed.

-

Colonies are fixed and stained (e.g., with crystal violet).

-

The number of colonies is counted, and the IC50 for colony formation is determined.

In Vivo Studies

Objective: To evaluate the pharmacokinetic properties, safety, and anti-tumor efficacy of this compound in animal models.

General Protocol (Xenograft Efficacy Study):

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.

Conclusion and Future Directions

This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity in a range of cancer cell lines in vitro. The available data suggests that it warrants further investigation as a potential anti-cancer therapeutic. However, a comprehensive preclinical evaluation is still required. Future studies should focus on:

-

Full Kinome Profiling: To comprehensively assess the selectivity of this compound and identify potential off-target effects.

-

Detailed Mechanism of Action Studies: To confirm its on-target effects in cells, such as the inhibition of Mps1 autophosphorylation and the phosphorylation of its downstream targets, leading to SAC abrogation and mitotic catastrophe.

-

In Vivo Pharmacokinetics and Efficacy: To determine its bioavailability, metabolic stability, and anti-tumor activity in relevant animal models.

-

Toxicity Studies: To establish a safety profile and determine the maximum tolerated dose.

The successful completion of these studies will be crucial in determining the potential of this compound for clinical development.

References

- 1. EMAN RESEARCH PUBLISHING |Full Text|Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Mps1 Kinase in Chromosome Segregation and the Consequences of its Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the effects of Monopolar Spindle 1 (Mps1) kinase inhibition on chromosome segregation. As of the latest literature review, specific data for an inhibitor designated "Mps1-IN-7" is not publicly available. Therefore, this guide synthesizes findings from studies on other well-characterized Mps1 inhibitors to illustrate the established cellular and molecular consequences of targeting this critical mitotic kinase.

Introduction: Mps1 - The Guardian of Chromosome Segregation

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays an indispensable role in ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Its most critical function is as a master regulator of the Spindle Assembly Checkpoint (SAC), a sophisticated cellular surveillance mechanism that prevents the premature separation of sister chromatids until every chromosome is correctly attached to the mitotic spindle.[1][3][4] Given its pivotal role in maintaining genomic stability, Mps1 has emerged as a compelling therapeutic target in oncology, as its overexpression is a common feature in various human cancers.[2]

The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

The SAC signaling cascade is initiated at unattached or improperly attached kinetochores, which are the protein structures on chromosomes where spindle microtubules bind. Mps1 is a key upstream kinase in this pathway.

Upon localization to unattached kinetochores, Mps1 undergoes autophosphorylation, leading to its activation.[5] Activated Mps1 then phosphorylates a series of downstream substrates, creating a signaling cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation to allow anaphase onset.[1]

The core of this pathway involves the Mps1-dependent phosphorylation of the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[6][7] This phosphorylation creates docking sites for the recruitment of other crucial checkpoint proteins, including Bub1, BubR1, Mad1, and Mad2.[6][8] This assembly of checkpoint proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the APC/C.[9] By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, thereby halting the cell cycle in metaphase until all chromosomes have achieved proper bipolar attachment to the spindle microtubules.[1]

Consequences of Mps1 Inhibition on Chromosome Segregation

Inhibition of Mps1 kinase activity with small molecules effectively abrogates the SAC, leading to a series of detrimental consequences for chromosome segregation and cell fate.

-

Premature Anaphase Entry: By preventing the formation of the MCC, Mps1 inhibitors lead to the untimely activation of the APC/C. This results in the premature degradation of securin and cyclin B, forcing cells to exit mitosis and enter anaphase before all chromosomes are properly aligned at the metaphase plate.[10][11]

-

Chromosome Mis-segregation: The premature onset of anaphase in the presence of unaligned chromosomes leads to massive chromosome mis-segregation.[5] Daughter cells inherit an incorrect number of chromosomes, a state known as aneuploidy, which is a hallmark of cancer and can lead to cell death.[10]

-

Defects in Error Correction: Mps1 also plays a role in the correction of erroneous kinetochore-microtubule attachments.[3][6] Inhibition of Mps1 can impair this error correction mechanism, further contributing to chromosome mis-segregation.[10]

Quantitative Data on the Effects of Mps1 Inhibition

The following tables summarize quantitative data from studies using various Mps1 inhibitors, demonstrating their impact on mitotic progression and chromosome segregation.

Table 1: Effect of Mps1 Inhibition on Mitotic Timing

| Cell Line | Mps1 Inhibitor | Concentration | Effect on Mitotic Duration | Reference |

| HeLa | Reversine | 0.5 µM | Reduction in nocodazole-induced mitotic arrest | [11] |

| PtK2 | Mps1-IN-1 | 10 µM | Premature mitotic exit | [10] |

| Human MPS1-null | 3MB-PP1 (on Mps1as) | 10 µM | Override of nocodazole-induced mitotic arrest | [8] |

Table 2: Impact of Mps1 Inhibition on Chromosome Segregation

| Cell Line | Mps1 Inhibitor | Concentration | Observed Phenotype | Quantitative Effect | Reference |

| U2OS | Mps1-IN-1 | Not specified | Increased multipolar anaphases | ~60% of treated cells | [10] |

| HeLa | hMps1-siRNA | Not specified | Chromosome segregation defects | 50% of mitotic cells | [5] |

| HeLa | Reversine | 0.5 µM | Misaligned chromosomes after recovery from Eg5 inhibition | Significant increase in misaligned chromosomes | [11] |

Table 3: Effect of Mps1 Inhibition on Kinetochore Protein Localization

| Cell Line | Mps1 Inhibitor | Concentration | Effect on Protein Localization | Reference |

| PtK2 | Mps1-IN-1 | 10 µM | Defective establishment of Mad2 at kinetochores | [10] |

| Human MPS1-null | 3MB-PP1 (on Mps1as) | 10 µM | Eviction of Bub1, BubR1, Mad1, Mad2, and Zw10 from kinetochores | [8] |

| HeLa | Reversine | Not specified | Required for maintenance of Mad1 and Mad2 at unattached kinetochores | [9] |

Experimental Protocols for Studying Mps1 Inhibition

The following provides a generalized, detailed methodology for investigating the effects of an Mps1 inhibitor on chromosome segregation, based on common practices in the field.

5.1. Cell Culture and Synchronization

-

Cell Line: HeLa or U2OS cells are commonly used human cell lines for mitosis research.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization: For studying mitotic effects, cells are often synchronized. A common method is a double thymidine block. Cells are treated with 2 mM thymidine for 16-18 hours, washed with PBS, and released into fresh medium for 9-10 hours. A second 2 mM thymidine block is applied for 16-18 hours. Cells are then released from the second block, and they will proceed through the cell cycle in a synchronized manner, entering mitosis approximately 9-11 hours post-release.

5.2. Drug Treatment

-

Mps1 Inhibitor: The Mps1 inhibitor of interest is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

-

Treatment: The inhibitor is added to the cell culture medium at the desired final concentration at a specific time point, for example, a few hours before the expected onset of mitosis after release from synchronization.

-

Controls: A vehicle control (e.g., DMSO) is run in parallel.

-

Mitotic Arrest (Optional): To study the effect on the SAC, cells can be co-treated with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL) to induce a mitotic arrest, and the ability of the Mps1 inhibitor to override this arrest is observed.

5.3. Immunofluorescence Staining

-

Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating with 3% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against proteins of interest overnight at 4°C. Examples include:

-

Anti-α-tubulin (to visualize the mitotic spindle)

-

Anti-centromere antibodies (e.g., CREST) (to mark kinetochores)

-

Anti-phospho-Histone H3 (Ser10) (a marker for mitotic cells)

-

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting: Coverslips are mounted onto microscope slides using an anti-fade mounting medium.

5.4. Microscopy and Image Analysis

-

Imaging: Images are acquired using a high-resolution fluorescence microscope equipped with a CCD camera.

-

Analysis: Images are analyzed to quantify various mitotic phenotypes, such as:

-

Mitotic Index: The percentage of cells in mitosis (typically identified by condensed chromatin and/or phospho-Histone H3 staining).

-

Chromosome Alignment: The percentage of mitotic cells with all chromosomes aligned at the metaphase plate.

-

Anaphase Defects: The percentage of anaphase cells showing lagging chromosomes or anaphase bridges.

-

Kinetochore Protein Localization: The fluorescence intensity of kinetochore proteins is measured to determine changes in their localization upon inhibitor treatment.

-

Conclusion

Mps1 kinase is a cornerstone of the spindle assembly checkpoint, ensuring the faithful segregation of chromosomes during mitosis. Inhibition of Mps1 leads to a catastrophic failure of this checkpoint, resulting in premature anaphase, widespread chromosome mis-segregation, and the generation of aneuploid cells. These profound effects on mitotic integrity underscore the therapeutic potential of Mps1 inhibitors in treating cancers, which are often characterized by aneuploidy and a dependency on a functional SAC for survival. Further research into the nuances of Mps1 inhibition will continue to provide valuable insights into the fundamental mechanisms of cell division and may pave the way for novel anti-cancer strategies.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 5. Human Mps1 protein kinase is required for centrosome duplication and normal mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mps1 dimerization and multisite interactions with Ndc80 complex enable responsive spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

Methodological & Application

Mps1-IN-7: Application Notes and Protocols for In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and aneuploidy, hallmarks of cancer, making it an attractive target for therapeutic intervention.[3] Mps1-IN-7 is a potent inhibitor of Mps1 kinase. This document provides detailed application notes and a representative protocol for conducting in vitro kinase assays with this compound to evaluate its inhibitory activity and characterize the kinetics of Mps1 inhibition.

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a central regulator of the SAC, acting upstream to recruit other essential checkpoint proteins to the kinetochores of unattached chromosomes.[1][4] Upon sensing a lack of proper microtubule attachment, Mps1 is activated and phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105), creating docking sites for the Bub1/Bub3 complex.[5] This initiates a signaling cascade that leads to the recruitment of Mad1 and Mad2, culminating in the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[6]

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. embopress.org [embopress.org]

Application Notes and Protocols for Mps1-IN-7 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 function can lead to aneuploidy and chromosomal instability, which are hallmarks of cancer.[1] This has positioned Mps1 as an attractive therapeutic target for cancer drug development.[4][5][6] Mps1-IN-7 is a representative potent and selective small molecule inhibitor of Mps1 kinase activity. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to probe its biological effects and therapeutic potential.

Mechanism of Action

This compound, like other potent Mps1 inhibitors, acts as an ATP-competitive inhibitor of the Mps1 kinase.[1][7] By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream substrates essential for the proper functioning of the spindle assembly checkpoint.

The primary molecular consequences of Mps1 inhibition include:

-

Disruption of the Spindle Assembly Checkpoint (SAC): Mps1 is a key upstream regulator of the SAC.[8][9] Its inhibition prevents the recruitment of essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[1][10] This leads to a premature exit from mitosis, even in the presence of misaligned chromosomes.[1][4]

-

Impaired Error Correction: Mps1 collaborates with Aurora B kinase to correct improper microtubule-kinetochore attachments.[9] Inhibition of Mps1 can lead to a decrease in Aurora B activity, further compromising the fidelity of chromosome segregation.[1]

-

Induction of Aneuploidy and Mitotic Catastrophe: The failure of the SAC and error correction mechanisms results in gross chromosomal mis-segregation and the formation of aneuploid cells.[1][7] In many cancer cell lines, this ultimately triggers mitotic catastrophe and subsequent cell death.[7][10]

Data Presentation

Summary of Cellular Effects of Mps1 Inhibition

| Parameter | Observed Effect | Typical Concentration Range | Cell Lines Tested | Reference |

| Spindle Assembly Checkpoint (SAC) Override | Abrogation of mitotic arrest induced by microtubule-destabilizing agents (e.g., nocodazole). | 30 nM - 10 µM | HeLa, U2OS, HCT-116, PtK2 | [1][8][10] |

| Cell Viability / Proliferation | Dose- and time-dependent decrease in cell viability and inhibition of proliferation. | 30 nM - 100 nM (long-term); 5 µM - 10 µM (short-term) | HCT-116, various tumor cell lines | [1][10] |

| Apoptosis / Mitotic Catastrophe | Induction of caspase-3/7 activity and formation of micronuclei. | 1 µM | HCT-116, Colo-205 | [7][10] |

| Mad2 Kinetochore Localization | Defective establishment and recruitment of Mad2 to kinetochores. | 10 µM | PtK2 | [1][8] |

| Aurora B Kinase Activity | Reduction in phosphorylation of Aurora B and its substrates (e.g., Histone H3). | 1 µM - 10 µM | HeLa, U2OS | [1] |

| Cell Cycle Progression | Premature mitotic exit, leading to an increase in cells with >4N DNA content. | 1 µM | HeLa | [10] |

Experimental Protocols

Protocol 1: General Handling and Reconstitution of this compound

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

-

Based on the manufacturer's instructions, add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: The solubility and stability of small molecules can vary in different cell culture media.[11][12] It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

Materials:

-

Target cancer cell line(s)

-

Complete cell culture medium

-

96-well clear bottom, white-walled plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only).

-

Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired duration (e.g., 48, 72, or up to 7 days for some cell lines).[6][10]

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Spindle Assembly Checkpoint (SAC) Override Assay

Materials:

-

Target cell line (e.g., HeLa)

-

Complete cell culture medium

-

Nocodazole (or another microtubule-destabilizing agent)

-

This compound

-

Fluorescence microscope or flow cytometer

-

Antibodies for immunofluorescence (e.g., anti-phospho-histone H3 (Ser10) as a mitotic marker) or DNA stain for flow cytometry (e.g., Propidium Iodide).

Procedure:

-

Seed cells on coverslips in a multi-well plate (for microscopy) or in a larger flask (for flow cytometry).

-

Synchronize cells in mitosis by treating with nocodazole at an effective concentration (e.g., 100 ng/mL for HeLa) for 12-16 hours. This will arrest the majority of cells in prometaphase with an active SAC.

-

Add this compound at the desired concentration (e.g., 1 µM) to the nocodazole-arrested cells. Include a vehicle control.

-

Incubate for a further 2-4 hours.

-

For Microscopy:

-

Fix, permeabilize, and stain the cells with an anti-phospho-histone H3 (Ser10) antibody and a DNA counterstain (e.g., DAPI).

-

Analyze the cells under a fluorescence microscope. A decrease in the percentage of phospho-histone H3 positive cells in the this compound treated sample compared to the control indicates SAC override and mitotic exit.

-

-

For Flow Cytometry:

-

Harvest and fix the cells.

-

Stain the cells with propidium iodide to analyze DNA content.

-

Analyze the cell cycle distribution by flow cytometry. A decrease in the 4N DNA peak and a potential increase in the >4N peak (due to failed cytokinesis) in the this compound treated sample indicates mitotic exit.[10]

-

Visualizations

Signaling Pathway of Mps1 in Spindle Assembly Checkpoint

Caption: Mps1 kinase at the unattached kinetochore is crucial for SAC signaling.

Experimental Workflow for a Cell Viability Assay

Caption: Workflow for assessing cell viability upon this compound treatment.

Logical Relationship of Mps1 Inhibition and Cellular Outcomes

Caption: Consequence cascade of Mps1 inhibition in cancer cells.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 5. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Mps1 Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] Overexpression of Mps1 is observed in various human cancers, making it an attractive therapeutic target.[2][3] Small molecule inhibitors of Mps1 have been developed to disrupt the SAC in cancer cells, leading to mitotic errors, aneuploidy, and ultimately, cell death.[1][4]

This document provides a generalized overview of the dosage and administration of Mps1 inhibitors in animal models, based on preclinical data from various compounds in this class, as specific information for "Mps1-IN-7" is not publicly available. The protocols and data presented here are intended to serve as a guide for researchers designing in vivo studies with Mps1 inhibitors.

Quantitative Data Summary

The following tables summarize dosages and administration routes for several reported Mps1 inhibitors in mouse models. This data can be used as a starting point for dose-ranging and efficacy studies.

Table 1: In Vivo Dosage and Administration of Mps1 Inhibitors in Mice

| Compound | Animal Model | Dosage Range | Administration Route | Dosing Schedule | Reference |

| PF-7006 | HCC1806 xenograft mice | 0.2 - 25 mg/kg | Oral (p.o.) | Single dose | [5] |

| Cpd-5 | FVB/NrJ wild-type mice | 10 mg/kg (MTD) | Not specified | Not specified | [6] |

| Cpd-5 + Docetaxel | BRCA1-/-;TP53-/- mammary tumor mice | 10 mg/kg (Cpd-5) + 12.5 mg/kg (Docetaxel) | Not specified | Not specified | [6] |

| BAY 1161909 | Xenograft models | Not specified | Not specified | In combination with paclitaxel | [7] |

| BAY 1217389 | Xenograft models | Not specified | Not specified | In combination with paclitaxel | [7] |

MTD: Maximum Tolerated Dose

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of an Mps1 inhibitor in a tumor xenograft mouse model.

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]